REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([CH3:8])=[N:6][CH:7]=1.C(N(C(C)C)CC)(C)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21].[OH-].[Na+]>ClCCl.O>[Br:1][C:2]1[CH:3]=[C:4]([NH:9][S:20]([CH3:19])(=[O:22])=[O:21])[C:5]([CH3:8])=[N:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
187 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)C)N
|
Name
|
|
Quantity
|
523 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
155 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 8 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then warmed to rt
|
Type
|
STIRRING
|
Details
|
After stirring for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the volatile materials were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in methanol (2.5 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 h 40 min at rt
|
Duration
|
40 min
|
Type
|
EXTRACTION
|
Details
|
was subsequently extracted twice with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The combined organic extracts were extracted with aqueous citric acid (10%)
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (50% hexanes:50% ethyl acetate)
|
Reaction Time |
8 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.42 mmol | |
AMOUNT: MASS | 111 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |